molecular formula C6H3Cl2F3N2 B8294944 2-Amino-3,6-dichloro-5-trifluoromethylpyridine

2-Amino-3,6-dichloro-5-trifluoromethylpyridine

Cat. No.: B8294944
M. Wt: 231.00 g/mol
InChI Key: DFJZJWFNRBPXSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3,6-dichloro-5-trifluoromethylpyridine is a useful research compound. Its molecular formula is C6H3Cl2F3N2 and its molecular weight is 231.00 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H3Cl2F3N2

Molecular Weight

231.00 g/mol

IUPAC Name

3,6-dichloro-5-(trifluoromethyl)pyridin-2-amine

InChI

InChI=1S/C6H3Cl2F3N2/c7-3-1-2(6(9,10)11)4(8)13-5(3)12/h1H,(H2,12,13)

InChI Key

DFJZJWFNRBPXSZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=C1Cl)N)Cl)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

If, in contrast, the novel 2,5-dichloro-6-methoxy-3-trifluoromethylpyridine is reacted with ammonia, the undesired 2-amino-3,6-dichloro-5-trifluoromethylpyridine is predominantly formed while the methoxy group is lost.
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Synthesis routes and methods III

Procedure details

12.4 g (0.73 mol) of gaseous ammonia were injected into a stirred mixture of 12.8 g (0.052 mol) of 3,6-dichloro-2-methoxy-5-trifluoromethylpyridine in 100 ml of methanol in an autoclave at 140° C., during which process the pressure climbed up to 200 bar. After half an hour, no starting material was detected in a sample. The reaction solution was concentrated and partitioned between methylene chloride and water. After drying, concentration, trituration of the residue with n-pentane, filtration with suction and drying, 3.4 g (28% of theory) of 2-amino-3,6-dichloro-5-trifluoromethylpyridine of m.p. 110°-112° C. were obtained. HPLC analysis revealed that the concentrated pentane filtrate (5 g) was composed of a further 19% of 2-amino-3,6-dichloro-5-trifluoromethylpyridine and 5 other compounds.
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Synthesis routes and methods IV

Procedure details

In a 200 ml four necked flask equipped with a thermometer, a stirrer and a reflux condenser were placed 7 g of 2-amino-5-trifluoromethyl-6-chloropyridine, 10 ml of carbon tetrachloride and 70 ml of 20% sulfuric acid to give a homogeneous solution. Chlorine gas was introduced thereinto while cooling the flask at 0° C., and the reaction was carried out for 4 hours. After confirming the completion of the reaction by thin layer chromatography, the reaction product was poured into ice water and neutralized with a potassium hydroxide solution. 50 ml of methylene chloride was added thereto, followed by washing with water. The organic phase was dried over anhydrous sodium sulfate, and the solvent was evaporated off. The solid thus obtained was washed with n-hexane to obtain 6.7 g of the desired product.
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